1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE
Beschreibung
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylpyrrole group
Eigenschaften
Molekularformel |
C17H23N3O3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C17H23N3O3S/c1-18-9-3-4-15(18)14-19-10-12-20(13-11-19)24(21,22)17-7-5-16(23-2)6-8-17/h3-9H,10-14H2,1-2H3 |
InChI-Schlüssel |
RXCFZSSPHCJACV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the methoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methylpyrrole group: This is typically done via a nucleophilic substitution reaction where the piperazine derivative reacts with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Reduction: Formation of 1-[(4-methoxyphenyl)thio]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.
1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)ethyl]piperazine: Has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenylsulfonyl and methylpyrrole groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
